Cas no 223758-81-4 (1-(2-Iodoethynyl)-3-methoxybenzene)

1-(2-Iodoethynyl)-3-methoxybenzene is a specialized aromatic compound featuring an iodoethynyl group attached to a methoxy-substituted benzene ring. This structure makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Sonogashira or Heck couplings, where the iodine moiety serves as a reactive handle for further functionalization. The methoxy group enhances solubility in organic solvents and can influence electronic properties in subsequent reactions. Its well-defined reactivity profile and stability under controlled conditions make it suitable for applications in pharmaceuticals, materials science, and advanced chemical research. The compound is typically handled under inert conditions to preserve its integrity.
1-(2-Iodoethynyl)-3-methoxybenzene structure
223758-81-4 structure
商品名:1-(2-Iodoethynyl)-3-methoxybenzene
CAS番号:223758-81-4
MF:C9H7IO
メガワット:258.055754899979
CID:2602287

1-(2-Iodoethynyl)-3-methoxybenzene 化学的及び物理的性質

名前と識別子

    • 1-(2-Iodoethynyl)-3-methoxybenzene
    • Benzene, 1-(2-iodoethynyl)-3-methoxy-
    • インチ: 1S/C9H7IO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,1H3
    • InChIKey: SHPYZPQEDGWFQL-UHFFFAOYSA-N
    • ほほえんだ: C1(C#CI)=CC=CC(OC)=C1

1-(2-Iodoethynyl)-3-methoxybenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
RNI00106-1g
1-(2-Iodoethynyl)-3-methoxybenzene AldrichCPR
223758-81-4
1g
¥916.42 2023-09-15

1-(2-Iodoethynyl)-3-methoxybenzene 関連文献

1-(2-Iodoethynyl)-3-methoxybenzeneに関する追加情報

Comprehensive Overview of 1-(2-Iodoethynyl)-3-methoxybenzene (CAS No. 223758-81-4): Properties, Applications, and Industry Insights

1-(2-Iodoethynyl)-3-methoxybenzene (CAS No. 223758-81-4) is a specialized organic compound gaining attention in pharmaceutical and material science research due to its unique structural features. The molecule combines an iodoethynyl group with a methoxybenzene moiety, making it a versatile intermediate for cross-coupling reactions, particularly in Sonogashira coupling and click chemistry applications. Its CAS number 223758-81-4 serves as a critical identifier for researchers sourcing high-purity reagents.

Recent trends in drug discovery and organic electronics have driven interest in this compound. Laboratories frequently search for "1-(2-Iodoethynyl)-3-methoxybenzene synthesis" or "CAS 223758-81-4 supplier," reflecting demand from both academic and industrial sectors. The compound's ethynyl-iodo functionality enables precise molecular modifications, a feature highly valued in proteolysis-targeting chimera (PROTAC) development and fluorescent probe design.

From a chemical perspective, the methoxybenzene core contributes to improved solubility in organic solvents compared to non-substituted analogs, while the iodoalkyne group offers exceptional reactivity in palladium-catalyzed reactions. This dual functionality explains why "1-(2-Iodoethynyl)-3-methoxybenzene applications" ranks among top search queries in specialty chemistry databases. The compound typically appears as a pale yellow crystalline solid with stability under inert atmospheres, though proper storage at 2-8°C is recommended for long-term preservation.

Innovative applications emerge in OLED materials research, where the compound's conjugated system shows promise for charge transport layers. Patent analyses reveal growing use in organic semiconductor development, particularly for flexible electronics—a hot topic aligning with searches for "conductive polymer precursors." The 223758-81-4 identifier frequently appears in material science patent filings, underscoring its industrial relevance.

Quality control protocols for CAS 223758-81-4 emphasize HPLC purity verification (>98%) and careful moisture exclusion during handling. Analytical chemists often search for "1-(2-Iodoethynyl)-3-methoxybenzene NMR spectrum" or "mass spectrometry data" when characterizing batches, with characteristic 1H NMR peaks appearing at δ 7.4-7.6 (aromatic protons) and δ 3.8 (methoxy singlet). These spectral features aid in distinguishing it from similar iodoacetylene derivatives.

The compound's safety profile warrants standard organic laboratory precautions—gloves and eye protection when handling. While not classified as hazardous under major chemical inventories, its light-sensitive nature prompts searches for "223758-81-4 storage conditions." Best practices recommend amber glass containers with nitrogen blankets for sensitive applications like catalysis screening or high-throughput synthesis.

Market analysts note steady growth in demand for 1-(2-Iodoethynyl)-3-methoxybenzene, particularly from Asia-Pacific research hubs. Suppliers increasingly offer customized bulk quantities alongside standard gram-scale packaging, responding to queries like "CAS 223758-81-4 wholesale." Pricing trends correlate with iodine commodity markets, given the compound's significant iodine content (approximately 45% by mass).

Future research directions may explore its potential in bioorthogonal chemistry and metal-organic frameworks (MOFs)—areas generating substantial scientific interest. The compound's balanced lipophilicity (predicted LogP ~2.8) makes it particularly interesting for medicinal chemistry applications, especially in kinase inhibitor development where researchers seek "iodoethynyl building blocks."

Environmental considerations include proper disposal of iodine-containing byproducts, though the compound itself shows low ecological accumulation potential. Regulatory databases list CAS 223758-81-4 as non-GHS classified, but researchers should consult local guidelines when planning large-scale use in green chemistry applications or continuous flow processes.

For synthetic chemists, the compound serves as a valuable precursor to extended π-systems through sequential coupling reactions. Laboratory manuals often highlight its utility in creating molecular wires or nonlinear optical materials—topics frequently searched alongside "conjugated molecule synthesis." The methoxy group's electron-donating character further enables fine-tuning of electronic properties in resulting materials.

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